molecular formula C8H17ClO2 B13652522 1-Chloro-4-(3-methoxypropoxy)butane

1-Chloro-4-(3-methoxypropoxy)butane

Cat. No.: B13652522
M. Wt: 180.67 g/mol
InChI Key: UBOIINRRZBOFDE-UHFFFAOYSA-N
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Description

1-Chloro-4-(3-methoxypropoxy)butane is an organic compound with the molecular formula C8H17ClO2 and a molecular weight of 180.67 g/mol . This compound is characterized by the presence of a chlorine atom and a methoxypropoxy group attached to a butane backbone. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-Chloro-4-(3-methoxypropoxy)butane typically involves nucleophilic substitution reactions. One common method involves the reaction of 1-chloro-4-bromobutane with sodium methoxypropoxide under controlled conditions . The reaction is carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-Chloro-4-(3-methoxypropoxy)butane undergoes various chemical reactions, including:

    Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols. Common reagents include sodium hydroxide, ammonia, and thiourea.

    Oxidation: The methoxypropoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form corresponding alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide would yield 4-(3-methoxypropoxy)butanol.

Scientific Research Applications

1-Chloro-4-(3-methoxypropoxy)butane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-4-(3-methoxypropoxy)butane involves its reactivity towards nucleophiles. The chlorine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The methoxypropoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants used.

Comparison with Similar Compounds

1-Chloro-4-(3-methoxypropoxy)butane can be compared with other similar compounds such as:

    1-Chloro-4-methoxybutane: This compound lacks the propoxy group, making it less versatile in certain synthetic applications.

    1-Chloro-4-(2-methoxyethoxy)butane: This compound has a shorter ether chain, which may affect its solubility and reactivity.

    1-Chloro-4-(3-ethoxypropoxy)butane: The ethoxy group in this compound can lead to different reactivity patterns compared to the methoxy group.

The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.

Properties

Molecular Formula

C8H17ClO2

Molecular Weight

180.67 g/mol

IUPAC Name

1-chloro-4-(3-methoxypropoxy)butane

InChI

InChI=1S/C8H17ClO2/c1-10-6-4-8-11-7-3-2-5-9/h2-8H2,1H3

InChI Key

UBOIINRRZBOFDE-UHFFFAOYSA-N

Canonical SMILES

COCCCOCCCCCl

Origin of Product

United States

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